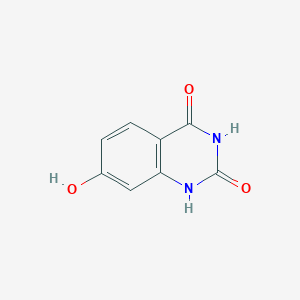
7-hydroxyquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of anthranilic acid with formamide under reflux conditions to yield the desired quinazolinone . The reaction can be catalyzed by acids or bases, depending on the specific conditions required.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .
化学反应分析
Types of Reactions
7-hydroxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: The carbonyl groups can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
Quinazoline-2,4-dione: Lacks the hydroxyl group at the 7-position.
Dihydroquinazolinone: Reduced form of quinazolinone.
Halogenated Quinazolinones: Substituted with halogens at various positions.
Uniqueness
7-hydroxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its biological activity and chemical reactivity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry .
属性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
7-hydroxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)9-8(13)10-7(5)12/h1-3,11H,(H2,9,10,12,13) |
InChI 键 |
NUYJBRWAVINCQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


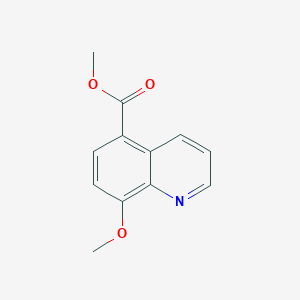
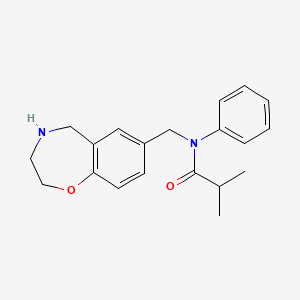
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)
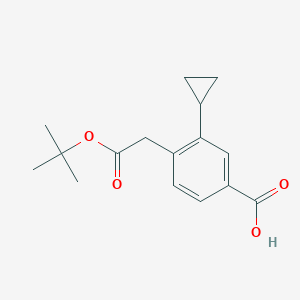
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
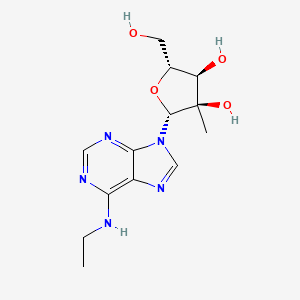
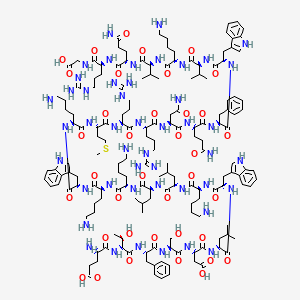
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)
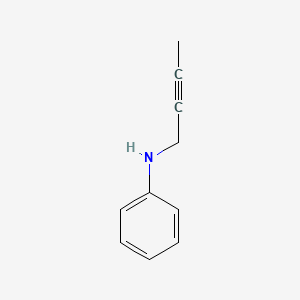
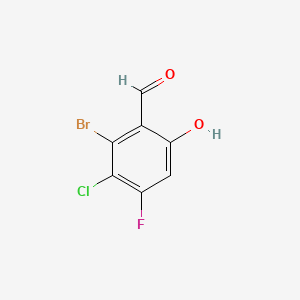
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)
